2-(6-Methoxypyridin-3-YL)ethanamine
Overview
Description
“2-(6-Methoxypyridin-3-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2O . It has an average mass of 152.194 Da and a monoisotopic mass of 152.094955 Da . The compound is also known by other names such as “2-(6-Methoxy-3-pyridinyl)ethanamin” in German, “2-(6-Méthoxy-3-pyridinyl)éthanamine” in French, and "3-Pyridineethanamine, 6-methoxy-" .
Molecular Structure Analysis
The molecular structure of “2-(6-Methoxypyridin-3-YL)ethanamine” includes a pyridine ring with a methoxy group at the 6-position and an ethanamine group at the 2-position . The compound has three freely rotating bonds, three hydrogen bond acceptors, and two hydrogen bond donors .Physical And Chemical Properties Analysis
“2-(6-Methoxypyridin-3-YL)ethanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 254.5±25.0 °C at 760 mmHg, and a flash point of 107.7±23.2 °C . Its refractive index is 1.528, and it has a molar refractivity of 44.1±0.3 cm3 . The compound has a polar surface area of 48 Å2 and a molar volume of 143.2±3.0 cm3 .Scientific Research Applications
I have conducted a search for the scientific research applications of 2-(6-Methoxypyridin-3-YL)ethanamine. Here is a comprehensive analysis focusing on several unique applications:
Agrochemical Applications
This compound is used in the agrochemical industry to protect crops from pests and increase crop yield by suppressing competing weed growth .
Pharmaceutical Applications
As an important organic intermediate, it finds use in pharmaceuticals, although specific applications are not detailed in the available resources .
Dyestuff Field
It serves as an intermediate in the dyestuff industry, but again, detailed applications are not provided in the search results .
properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWLBAHWMOFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695929 | |
Record name | 2-(6-Methoxypyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridin-3-YL)ethanamine | |
CAS RN |
154403-89-1 | |
Record name | 2-(6-Methoxypyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.